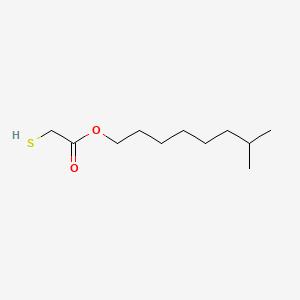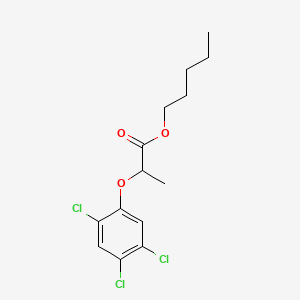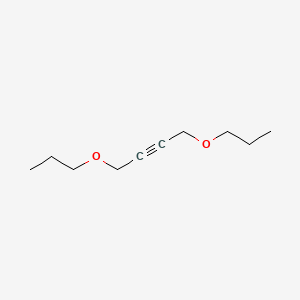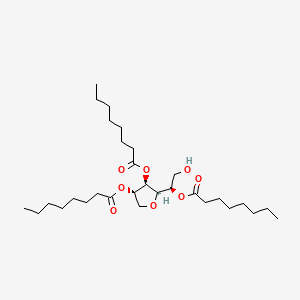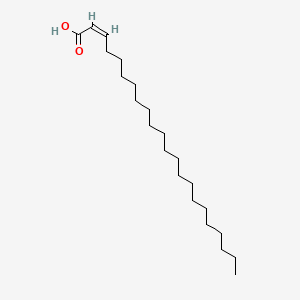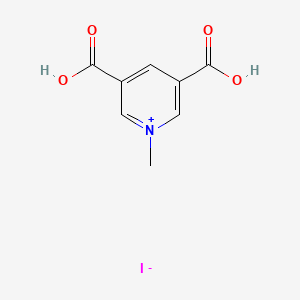
3,5-Dicarboxy-1-methylpyridinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dicarboxy-1-methylpyridinium iodide is a chemical compound with the molecular formula C8H8INO4 and a molecular weight of 309.058 g/mol It is a derivative of pyridine, featuring carboxyl groups at the 3 and 5 positions and a methyl group at the 1 position, with an iodide counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dicarboxy-1-methylpyridinium iodide typically involves the reaction of 3,5-dicarboxypyridine with methyl iodide under basic conditions. The reaction proceeds as follows:
- Dissolve 3,5-dicarboxypyridine in a suitable solvent such as dimethylformamide (DMF).
- Add a base such as potassium carbonate to the solution.
- Introduce methyl iodide to the reaction mixture.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dicarboxy-1-methylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other functional groups.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different pyridinium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like chloride, bromide, or other halides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Alcohols or other reduced forms of the carboxyl groups.
Substitution: Various pyridinium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,5-Dicarboxy-1-methylpyridinium iodide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3,5-Dicarboxy-1-methylpyridinium iodide involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their structure and function. These interactions can modulate biological activities and chemical reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dicarboxy-1-methylpyridinium chloride: Similar structure but with a chloride counterion.
2-Chloro-1-methylpyridinium iodide: Features a chloro group at the 2 position instead of carboxyl groups at the 3 and 5 positions
Uniqueness
3,5-Dicarboxy-1-methylpyridinium iodide is unique due to the presence of two carboxyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
84824-91-9 |
|---|---|
Molekularformel |
C8H8INO4 |
Molekulargewicht |
309.06 g/mol |
IUPAC-Name |
1-methylpyridin-1-ium-3,5-dicarboxylic acid;iodide |
InChI |
InChI=1S/C8H7NO4.HI/c1-9-3-5(7(10)11)2-6(4-9)8(12)13;/h2-4H,1H3,(H-,10,11,12,13);1H |
InChI-Schlüssel |
PSRNFLOPUFDHLM-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=CC(=CC(=C1)C(=O)O)C(=O)O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


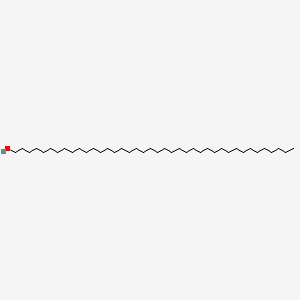
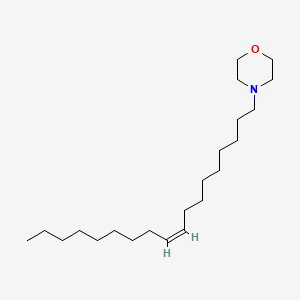
![[[(Aminocarbonyl)amino]carbonyl]oxamide](/img/structure/B15177478.png)
![[trans(trans)]-4,4'-Bis(4-pentylcyclohexyl)biphenyl](/img/structure/B15177492.png)

